9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
9-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-30-22-7-5-4-6-18(22)21-15-33-27-19(26(21)29)9-11-23-20(27)14-28(16-34-23)13-17-8-10-24(31-2)25(12-17)32-3/h4-12,15H,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIRGKOQSBHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article examines the biological activity of this compound through various studies and data analyses.
Chemical Structure
The structure of the compound can be described by the following features:
- Core Structure : A chromeno[8,7-e][1,3]oxazine framework.
- Substituents : It contains methoxy groups and a dimethoxybenzyl moiety which may influence its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro studies focusing on its anticancer and antifungal properties.
Anticancer Activity
Recent studies have shown promising results regarding the anticancer effects of this compound. The following table summarizes key findings from various research articles:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT-116 | 1.09 ± 0.17 | Cell cycle arrest at G1 phase |
| Study 2 | A549 | 45.16 ± 0.92 | Inhibition of APC-Asef binding |
| Study 3 | HepG2 | 53.64 | Induction of apoptosis |
- Study 1 reported that the compound exhibited an IC50 value of against human colon carcinoma HCT-116 cells, indicating strong cytotoxicity compared to standard treatments like cisplatin .
- In another study, it was found to have an IC50 of against A549 lung adenocarcinoma cells, with molecular docking suggesting that its anticancer mechanism involves inhibiting the binding between APC and Asef proteins .
Antifungal Activity
The compound's antifungal potential has also been evaluated. While specific IC50 values are less documented than for anticancer activity, preliminary findings suggest it enhances the efficacy of existing antifungal agents.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against multiple cancer cell lines including HeLa (cervical), A549 (lung), HepG2 (liver), and HCT-116 (colon). The results demonstrated significant cytotoxicity across all tested lines, with notable cell cycle arrest observed in HCT-116 cells.
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that treatment with the compound led to an increase in G1 phase cell populations while decreasing S and G2 phase populations. This suggests that the compound effectively halts cell proliferation by interfering with cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs bearing variations in substituents, synthesis yields, and physical properties:

Key Observations:
- Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 6d) correlate with higher yields (70%) compared to unsubstituted benzyl derivatives (40% for 6a) .
- Melting Points : Increased hydrophobicity (e.g., 4-methylbenzyl in 6d) elevates melting points (159–164°C vs. 138–140°C for 6a) .
Pharmacological Activity
- Anti-inflammatory Potential: Derivatives of chromeno-oxazine inhibit NF-κB and COX-2, with methoxy groups enhancing membrane permeability and binding affinity .
- Antioxidant Activity : Compounds with hydroxyl groups (e.g., ) exhibit stronger DPPH radical scavenging than methoxy-substituted analogs, though methoxy groups may improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
